An Inferred Pharmacological Profile of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one: A Technical Guide for Preclinical Research
An Inferred Pharmacological Profile of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one: A Technical Guide for Preclinical Research
Disclaimer: This document presents an inferred pharmacological profile of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one. As of the date of this publication, direct pharmacological and toxicological data for this specific molecule are not extensively available in peer-reviewed literature. The following profile is constructed through a comprehensive analysis of its close structural analogs, primarily 3-chloromethcathinone (3-CMC) and 4-methylmethcathinone (mephedrone). This guide is intended for research and drug development professionals and should be used as a preliminary framework for directing future in vitro and in vivo investigations.
Introduction
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is a synthetic compound belonging to the cathinone class. Its chemical structure, characterized by a substituted phenyl ring, a ketone group at the beta position, and a primary amine, places it in close proximity to a class of psychoactive substances known for their stimulant and empathogenic properties. While this specific molecule is available from chemical suppliers, its biological activity remains largely uncharacterized in the public domain.[1] This technical guide aims to provide a predictive pharmacological profile to inform initial research directions. By examining the well-documented pharmacology of its analogs, 3-CMC and mephedrone, we can extrapolate potential mechanisms of action, pharmacodynamic effects, and toxicological considerations.[2][3]
Predicted Mechanism of Action: A Monoamine Transporter Modulator
The pharmacological activity of synthetic cathinones is predominantly mediated by their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.
Based on the pharmacology of 3-CMC and mephedrone, it is highly probable that 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one functions as a monoamine transporter inhibitor and/or a substrate-type releaser.[4][5] This dual action leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.
-
Inhibition of Reuptake: The molecule likely binds to DAT, NET, and SERT, blocking the reuptake of dopamine, norepinephrine, and serotonin.
-
Substrate-Type Releaser: It may also be transported into the presynaptic neuron by these transporters, triggering a reversal of their function and promoting the non-vesicular release of neurotransmitters.
The specific potency and selectivity for each transporter will ultimately determine the compound's unique psychoactive and physiological effects. For instance, a higher affinity for SERT is often associated with more pronounced empathogenic effects, similar to MDMA, while a stronger action on DAT and NET typically results in more traditional psychostimulant effects, akin to amphetamines.[3]
Caption: Predicted mechanism of action at the monoamine synapse.
Anticipated Pharmacodynamic Effects
The expected increase in synaptic monoamines suggests that 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one will exhibit a range of psychostimulant and empathogenic effects. User reports for the closely related 3-CMC and mephedrone often describe effects similar to a combination of amphetamine and MDMA.[6][7]
Expected Central Nervous System (CNS) Effects:
-
Stimulation: Increased alertness, wakefulness, and physical energy.
-
Euphoria and Mood Elevation: A strong sense of well-being and happiness.
-
Empathogenic Effects: Increased sociability, empathy, and feelings of closeness to others.[8]
-
Cognitive Effects: Enhanced focus and concentration at lower doses, with potential for confusion and thought disturbances at higher doses.
-
Appetite Suppression: A common effect of stimulant drugs.
Expected Peripheral Effects:
-
Cardiovascular: Increased heart rate and blood pressure due to elevated norepinephrine levels.
-
Other Sympathomimetic Effects: Mydriasis (dilated pupils), diaphoresis (sweating), and potential for hyperthermia.
| Parameter | Predicted Effect | Primary Neurotransmitter(s) Involved |
| Mood | Euphoria, Mood Elevation | Dopamine, Serotonin |
| Energy Levels | Increased, Stimulation | Dopamine, Norepinephrine |
| Sociability | Increased, Empathogenic | Serotonin |
| Heart Rate | Tachycardia | Norepinephrine |
| Blood Pressure | Hypertension | Norepinephrine |
| Appetite | Suppression | Dopamine, Norepinephrine |
Projected Pharmacokinetic Profile
The pharmacokinetics of synthetic cathinones are generally characterized by rapid absorption and a relatively short duration of action, which can lead to a high potential for repeated dosing.[8]
-
Absorption: Following oral administration or insufflation, the compound is expected to be rapidly absorbed, with effects likely manifesting within minutes to an hour.[7][8]
-
Distribution: As a lipophilic molecule, it is predicted to readily cross the blood-brain barrier to exert its effects on the CNS.
-
Metabolism: Metabolism is anticipated to occur primarily in the liver, likely involving N-dealkylation, ketone reduction, and hydroxylation of the aromatic ring. The specific cytochrome P450 enzymes involved would need to be determined experimentally.
-
Excretion: The parent compound and its metabolites are expected to be excreted primarily in the urine. The half-life is predicted to be in the range of a few hours, similar to other cathinones.[3]
Potential Toxicological Concerns and Safety Profile
The toxicology of synthetic cathinones is a significant area of concern. Based on data from its analogs, several potential risks should be considered in any preclinical evaluation of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one.
-
Neurotoxicity: Repeated high doses of some cathinones, like mephedrone, have been shown to cause long-lasting deficits in serotonin and, to a lesser extent, dopamine systems in animal models.[9] There is a strong possibility that this compound could exhibit similar neurotoxic effects.
-
Cardiotoxicity: The sympathomimetic effects can place significant strain on the cardiovascular system, potentially leading to arrhythmias, myocardial infarction, and other adverse cardiac events, especially in susceptible individuals.
-
Psychiatric Effects: Acute intoxication can lead to anxiety, paranoia, hallucinations, and agitation. Chronic use is associated with a risk of dependence and psychosis.
-
Serotonin Syndrome: Co-administration with other serotonergic drugs could precipitate serotonin syndrome, a potentially life-threatening condition characterized by autonomic dysfunction, neuromuscular excitation, and altered mental status.[7]
Proposed Experimental Protocols for Pharmacological Characterization
To validate this inferred profile, a systematic experimental approach is necessary. The following protocols provide a starting point for the in vitro and in vivo characterization of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one.
In Vitro Assays
1. Monoamine Transporter Binding and Uptake Assays:
-
Objective: To determine the affinity (Ki) and inhibitory potency (IC50) of the compound for DAT, NET, and SERT.
-
Methodology:
-
Prepare synaptosomes from rat striatum (rich in DAT), hippocampus (rich in SERT), and cortex (rich in NET).
-
For binding assays, incubate synaptosomal preparations with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity.
-
For uptake assays, incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) and varying concentrations of the test compound.
-
Measure the inhibition of neurotransmitter uptake to determine the IC50 value.
-
Caption: Workflow for in vitro monoamine transporter assays.
In Vivo Studies
1. Locomotor Activity in Rodents:
-
Objective: To assess the stimulant effects of the compound.
-
Methodology:
-
Acclimate mice or rats to open-field activity chambers.
-
Administer the test compound at various doses via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 2 hours).
-
Compare the activity of the compound-treated group to a vehicle-treated control group.
-
2. Microdialysis in Freely Moving Rats:
-
Objective: To measure the effects of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.
-
Methodology:
-
Surgically implant microdialysis probes into relevant brain regions (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Administer the test compound and continue collecting samples.
-
Analyze the dialysate samples for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Synthesis Considerations
The synthesis of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one would likely follow established routes for related α-amino ketones. A common approach involves the α-bromination or α-chlorination of the corresponding acetophenone, followed by amination.
A plausible synthetic route would be:
-
Friedel-Crafts Acylation: Reaction of 3-chloro-4-methyltoluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 1-(3-chloro-4-methylphenyl)ethan-1-one.[10]
-
α-Halogenation: Halogenation of the resulting ketone at the α-position, for example, using bromine in a suitable solvent, to yield 2-bromo-1-(3-chloro-4-methylphenyl)ethan-1-one.
-
Amination: Displacement of the bromide with an amino group. This can be achieved through various methods, such as the Delepine reaction (using hexamine followed by acidic hydrolysis) or direct amination with ammonia.[11][12]
Conclusion
While direct experimental data on 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is scarce, a robust pharmacological profile can be inferred from its close structural analogs, 3-CMC and mephedrone. It is predicted to be a potent monoamine reuptake inhibitor and/or releaser, with significant psychostimulant and potential empathogenic effects. The anticipated short duration of action and the potential for neurotoxicity and cardiotoxicity warrant a cautious and thorough preclinical evaluation. The experimental protocols outlined in this guide provide a framework for elucidating the precise pharmacological and toxicological characteristics of this novel synthetic cathinone.
References
-
4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse - PMC. Available at: [Link]
-
Mephedrone – an update on current knowledge. Available at: [Link]
-
3-Chloromethcathinone - Wikipedia. Available at: [Link]
-
Winstock, A. et al. (2011). Mephedrone (4-methylmethcathinone; 'meow meow'): chemical, pharmacological and clinical issues. Drug and Alcohol Review, 30(2), 113-121. Available at: [Link]
-
The toxicology and pharmacology of the synthetic cathinone mephedrone. Available at: [Link]
-
Mephedrone - Wikipedia. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (2022). Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC) in the framework of the Council Decision on new psychoactive substances. Available at: [Link]
-
World Health Organization (2023). Critical review report: 3-Chloromethcathinone (3-CMC). Available at: [Link]
-
PULSE CLINIC. 3-CMC - 4-CMC (New Psychoactive Substances). Available at: [Link]
-
World Health Organization. 3-CMC - Expert Committee on Drug Dependence Information Repository. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 3. Mephedrone - Wikipedia [en.wikipedia.org]
- 4. euda.europa.eu [euda.europa.eu]
- 5. cdn.who.int [cdn.who.int]
- 6. Mephedrone (4-methylmethcathinone; 'meow meow'): chemical, pharmacological and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-CMC - 4-CMC (New Psychoactive Substances) | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 8. drugsandalcohol.ie [drugsandalcohol.ie]
- 9. 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. evitachem.com [evitachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
